molecular formula C26H36N8O5S B11932766 Tos-Gly-Pro-Arg-NHPh(4-NH2)

Tos-Gly-Pro-Arg-NHPh(4-NH2)

Cat. No.: B11932766
M. Wt: 572.7 g/mol
InChI Key: LHIXVSSUGJJLKZ-VXKWHMMOSA-N
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Description

The compound Tos-Gly-Pro-Arg-NHPh(4-NH2) N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide , is a synthetic peptide derivative. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the glycine residue, followed by a sequence of proline and arginine, and ending with a 4-aminophenylamide group. It is often used in biochemical research due to its ability to interact with various enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reactions: The protected amino acids are coupled sequentially using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Tosylation: The glycine residue is tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate for studying enzyme kinetics and inhibition.

    Medicine: Investigated for its potential as an anticoagulant due to its ability to inhibit thrombin.

    Chemistry: Utilized in the synthesis of complex peptides and proteins.

    Industry: Employed in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interaction with enzymes and proteins. The tosyl group enhances its binding affinity to specific enzyme active sites, while the peptide sequence mimics natural substrates, allowing it to act as a competitive inhibitor. The 4-aminophenylamide group further stabilizes the enzyme-inhibitor complex, enhancing its inhibitory potency.

Comparison with Similar Compounds

N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: can be compared with other similar compounds such as:

    N-p-Tosyl-Glycine-Proline-Arginine-Prolineamide: Lacks the 4-aminophenylamide group, resulting in lower inhibitory potency.

    N-p-Tosyl-Glycine-Proline-Arginine-4-Nitrophenylamide: Contains a nitro group instead of an amino group, affecting its reactivity and binding affinity.

    N-p-Tosyl-Glycine-Proline-Arginine-4-Hydroxyphenylamide: Contains a hydroxyl group, which alters its solubility and interaction with enzymes.

The uniqueness of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide lies in its specific sequence and functional groups, which confer high binding affinity and inhibitory potency, making it a valuable tool in biochemical and medical research.

Properties

Molecular Formula

C26H36N8O5S

Molecular Weight

572.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-(4-aminoanilino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H36N8O5S/c1-17-6-12-20(13-7-17)40(38,39)31-16-23(35)34-15-3-5-22(34)25(37)33-21(4-2-14-30-26(28)29)24(36)32-19-10-8-18(27)9-11-19/h6-13,21-22,31H,2-5,14-16,27H2,1H3,(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1

InChI Key

LHIXVSSUGJJLKZ-VXKWHMMOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N

Origin of Product

United States

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